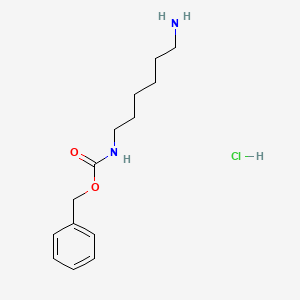

Benzyl (6-aminohexyl)carbamate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(6-aminohexyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.ClH/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13;/h3-5,8-9H,1-2,6-7,10-12,15H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSZGOGHNFZOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10526423 | |

| Record name | Benzyl (6-aminohexyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78618-06-1 | |

| Record name | Benzyl (6-aminohexyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Carbobenzoxy-1,6-diaminohexane Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Benzyl (6-aminohexyl)carbamate hydrochloride?

An In-Depth Technical Guide to Benzyl (6-aminohexyl)carbamate hydrochloride for Drug Development Professionals

Executive Summary

This compound is a bifunctional chemical reagent that has emerged as a critical component in the rational design of targeted therapeutics. Its primary utility is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and its strategic application in the assembly of PROTACs. We will explore the underlying scientific principles that make this molecule an effective tool for researchers in medicinal chemistry and drug discovery, offering both theoretical insights and practical, step-by-step methodologies.

Core Concepts: Chemical Identity and Strategic Importance

This compound is structurally characterized by a hexyl chain functionalized with a primary amine at one terminus and a benzyl carbamate-protected amine at the other. The hydrochloride salt form enhances its stability and handling properties as a crystalline solid.[1]

The strategic value of this compound lies in its role as an E3 ligase ligand linker, a fundamental building block for PROTACs.[2] PROTACs are hetero-bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's role is not merely passive; its length, rigidity, and chemical nature are critical for optimizing the formation of a stable ternary complex between the target, the PROTAC, and the E3 ligase.

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in synthesis and formulation.

| Property | Value | Source(s) |

| CAS Number | 78618-06-1 | [2][3] |

| Molecular Formula | C₁₄H₂₃ClN₂O₂ | [2] |

| Molecular Weight | 286.80 g/mol | [2] |

| Appearance | White to off-white or yellow crystalline powder | [1] |

| Melting Point | 175-180 °C | |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature, in a tightly sealed container under an inert atmosphere | [4][5] |

The Central Role in PROTAC-Mediated Protein Degradation

To appreciate the utility of this compound, one must first understand the mechanism it serves. The PROTAC modality represents a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.

Mechanism of Action: The PROTAC Cycle

A PROTAC molecule consists of three parts: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (often for Cereblon or VHL), and the linker that connects them. The linker, for which this compound is a precursor, is crucial for positioning the two proteins correctly to facilitate the transfer of ubiquitin.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The benzyl carbamate group (Cbz or Z) on the linker precursor is a well-established protecting group for the amine.[6] This allows for selective chemical modification of the free primary amine. Subsequently, the Cbz group can be cleanly removed under specific conditions (typically hydrogenolysis) to reveal a new primary amine, ready for conjugation to the second ligand, thus completing the PROTAC assembly. The 6-carbon chain provides flexibility and a sufficient span to bridge the two proteins effectively.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound from commercially available starting materials is a robust and reproducible process. The primary challenge is achieving mono-protection of the symmetrical 1,6-hexanediamine, preventing the formation of the di-protected byproduct.

Synthetic Rationale and Strategy

The chosen method involves the slow addition of benzyl chloroformate to a large excess of 1,6-hexanediamine. This statistical approach favors the formation of the mono-substituted product. The basicity of the diamine serves to quench the HCl generated during the reaction. Subsequent purification and conversion to the hydrochloride salt yield the final product.

Detailed Experimental Protocol: Synthesis

Materials:

-

1,6-Hexanediamine

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Hydrochloric acid (2M in diethyl ether)

Procedure:

-

Reaction Setup: In a 1L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,6-hexanediamine (5 equivalents) in DCM (approx. 0.2 M relative to the diamine). Cool the solution to 0 °C in an ice bath.

-

Slow Addition: Dissolve benzyl chloroformate (1 equivalent) in DCM. Add this solution dropwise to the stirred diamine solution over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition into an excess of the diamine is critical to minimize the formation of the di-substituted byproduct.

-

Reaction Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil containing the free base, Benzyl (6-aminohexyl)carbamate.

-

Purification (Optional but Recommended): The crude oil can be purified by flash column chromatography on silica gel using a DCM/Methanol gradient to isolate the pure free base.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Slowly add a 2M solution of HCl in diethyl ether with stirring. A white precipitate will form.

-

Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Workflow for Purification and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed before its use in further applications.

Caption: Workflow for the purification and quality control of the final product.

Representative Analytical Data

Final product validation relies on standard analytical techniques. The data below are representative of a successful synthesis.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~5.1 ppm), the hexyl chain protons (a series of multiplets between ~1.3-3.2 ppm), and amine protons. |

| LC-MS | A major peak corresponding to the mass of the protonated free base [M+H]⁺ at m/z 251.18. |

| Purity (HPLC) | >97% purity at a relevant wavelength (e.g., 254 nm). |

Application in PROTAC Assembly

With the validated linker precursor in hand, the next stage is its sequential conjugation to the two ligands.

Step-by-Step Protocol: A General Conjugation Strategy

This protocol assumes the target protein ligand has a carboxylic acid handle for amide bond formation.

Step A: Coupling to the First Ligand

-

Activation: Dissolve the target protein ligand (1 eq.) in DMF. Add a peptide coupling reagent such as HATU (1.1 eq.) and a base like DIPEA (3 eq.). Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add a solution of this compound (1.2 eq.) and additional DIPEA (1.2 eq., to neutralize the hydrochloride) in DMF to the activated ester solution.

-

Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS.

-

Workup & Purification: Upon completion, perform an aqueous workup and purify the resulting intermediate (Ligand-Linker-Cbz) by preparative HPLC.

Step B: Deprotection and Coupling to the Second Ligand

-

Cbz Deprotection: Dissolve the purified Ligand-Linker-Cbz intermediate in methanol or ethanol. Add Palladium on carbon (10 mol%) catalyst. Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously for 4-6 hours. Causality Note: Hydrogenolysis is a clean and efficient method for Cbz deprotection, yielding the free amine and toluene/CO₂ as byproducts.

-

Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the deprotected Ligand-Linker-NH₂ intermediate.

-

Second Coupling: Repeat the amide coupling procedure described in Step A, using the deprotected intermediate and the second ligand (e.g., an E3 ligase ligand with a carboxylic acid handle).

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC to yield the highly pure, active compound.

Workflow for PROTAC Assembly and Validation

Caption: A generalized workflow for PROTAC synthesis and subsequent biological validation.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazards: this compound is classified as an irritant, causing skin and serious eye irritation.[4][5][7] It may also cause respiratory irritation.[5]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid formation of dust and aerosols.[4]

-

Storage: Store in a cool, dry place in a tightly closed container.[5] For long-term storage, an inert atmosphere is recommended.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5][8]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is an enabling tool for the development of next-generation therapeutics. Its straightforward synthesis, combined with the well-understood chemistry of its protecting group, makes it a reliable and versatile linker precursor for PROTAC assembly. As the field of targeted protein degradation continues to expand, the demand for high-quality, well-characterized linkers like this will only increase. Future work will likely focus on developing linkers with diverse properties—more rigid or more flexible, with different exit vectors and solubility profiles—to further refine the efficacy and selectivity of PROTAC degraders. However, the fundamental role of simple, effective building blocks like this compound will remain a cornerstone of this exciting therapeutic modality.

References

- 1. Benzyl N-(6-Aminohexyl)carbamate Hydrochloride, CasNo.78618-06-1 BOC Sciences United States [bocscichem.lookchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. BENZYL N-(6-AMINOHEXYL)CARBAMATE HYDROCHLORIDE | 78618-06-1 [chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. aksci.com [aksci.com]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Benzyl (6-aminohexyl)carbamate hydrochloride (CAS 78618-06-1)

This guide provides a comprehensive technical overview of Benzyl (6-aminohexyl)carbamate hydrochloride, a critical bifunctional linker molecule in contemporary drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical properties, synthesis, and pivotal role in the architecture of Proteolysis Targeting Chimeras (PROTACs), supported by detailed experimental protocols and safety considerations.

Introduction: A Versatile Linker in Targeted Protein Degradation

This compound has emerged as a valuable building block in medicinal chemistry, primarily recognized for its application as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[2][3] The rational design of the linker component is paramount as it dictates the spatial orientation of the two ligands of the PROTAC—one binding the target protein and the other recruiting an E3 ubiquitin ligase—thereby influencing the efficacy and selectivity of protein degradation.

This molecule, with its protected amine and terminal hydrochloride salt, offers a strategic advantage in multi-step organic syntheses, allowing for controlled, sequential reactions. The benzyl carbamate (Cbz or Z) group provides robust protection for one of the amine functionalities of the 1,6-hexanediamine backbone, which can be selectively removed under specific conditions.[4] The terminal primary amine hydrochloride allows for its participation in subsequent coupling reactions.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 78618-06-1 | [1][3] |

| Molecular Formula | C₁₄H₂₃ClN₂O₂ | [3] |

| Molecular Weight | 286.80 g/mol | [3] |

| Appearance | White to off-white solid/crystals | [2] |

| Melting Point | 175-180 °C | |

| Synonyms | N-Z-1,6-hexanediamine hydrochloride, N-Cbz-1,6-diaminohexane hydrochloride | [5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the selective protection of a diamine, followed by the formation of the hydrochloride salt. The following protocol is a representative procedure based on established methods for carbamate formation and amine salt preparation.

Synthesis Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Benzyl (6-aminohexyl)carbamate (Free Base)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,6-hexanediamine (excess, e.g., 5 equivalents) in a suitable solvent such as dioxane or tetrahydrofuran (THF).

-

Prepare a solution of benzyl chloroformate (1 equivalent) in the same solvent.

-

Cool the diamine solution in an ice bath (0-5 °C).

-

Slowly add the benzyl chloroformate solution dropwise to the cooled diamine solution under vigorous stirring. The use of a large excess of the diamine is crucial to favor mono-protection and minimize the formation of the di-protected by-product.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure Benzyl (6-aminohexyl)carbamate as a colorless oil or a low-melting solid.[6]

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified Benzyl (6-aminohexyl)carbamate in a minimal amount of a suitable solvent like isopropanol or diethyl ether.[7]

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring until the pH of the solution is acidic.

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent (e.g., isopropanol or diethyl ether) to remove any unreacted starting material or impurities.

-

Dry the product under vacuum to obtain this compound as a white to off-white crystalline solid.

Analytical Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic peaks for the aromatic protons of the benzyl group (typically in the range of 7.3-7.4 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and multiplets for the hexyl chain protons. The protons adjacent to the nitrogen atoms will show distinct chemical shifts.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the carbonyl carbon of the carbamate group (~156 ppm), the aromatic carbons, the benzylic carbon, and the six distinct carbons of the hexyl chain.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak corresponding to the free base [M+H]⁺ at m/z 251.18.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate and the ammonium salt, C=O stretching of the carbamate group (around 1690-1710 cm⁻¹), and C-O stretching.

Role in PROTAC Design and Application

This compound serves as an alkyl-chain linker in the modular synthesis of PROTACs.[1][2] The hexyl chain provides a flexible spacer between the two ligands of the PROTAC, and its length is a critical parameter that can be optimized to promote the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Workflow for PROTAC Synthesis using the Linker

Caption: General workflow for PROTAC synthesis.

The free primary amine of this compound can be readily coupled to a carboxylic acid-functionalized ligand for either the target protein or the E3 ligase. Subsequently, the Cbz protecting group can be removed via hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) to reveal the second primary amine. This newly exposed amine can then be coupled to the second ligand to complete the synthesis of the final PROTAC molecule.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: It is classified as a skin and eye irritant.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[11]

Conclusion

This compound is a cornerstone molecule for the construction of PROTACs, offering a synthetically versatile platform for linkerology studies. Its straightforward synthesis, coupled with its bifunctional nature, allows for the systematic variation of linker length and attachment points, which is crucial for optimizing the degradation potency and selectivity of PROTACs. This guide provides the essential technical information for the effective utilization of this important chemical tool in the advancement of targeted protein degradation and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 78618-06-1 CAS Manufactory [m.chemicalbook.com]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. BR112013028936B1 - PROCESS FOR THE PREPARATION OF BENZYL [(3AS,4R,6S,6AR)-6-HYDROXY-2,2-DIMETHYLTETRA-HYDRO-3AHCYCLOPENTA[D]DIOXOL]-4-YL]CARBAMATE AND INTERMEDIATE COMPOUNDS IN THE PROCESS - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. Benzyl N-(6-Aminohexyl)carbamate Hydrochloride, CasNo.78618-06-1 BOC Sciences United States [bocscichem.lookchem.com]

The Strategic Integration of Benzyl (6-aminohexyl)carbamate Hydrochloride in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Linker as a Linchpin in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to achieve the targeted degradation of pathogenic proteins.[1] These heterobifunctional molecules, comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a connecting linker, orchestrate the ubiquitination and subsequent proteasomal degradation of proteins of interest.[1][2] While the warhead and anchor provide specificity, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex between the target protein and the E3 ligase. This guide provides an in-depth technical overview of the role and application of Benzyl (6-aminohexyl)carbamate hydrochloride, a versatile linker building block, in the rational design and synthesis of novel PROTACs.

Deconstructing this compound: A Chemist's Perspective

This compound is a bifunctional linker that offers a strategic combination of a flexible alkyl chain and a protected amine, making it a valuable tool in the PROTAC synthetic chemist's arsenal.

| Property | Value | Source |

| CAS Number | 78618-06-1 | [3] |

| Molecular Formula | C14H23ClN2O2 | [3] |

| Molecular Weight | 286.80 g/mol | [3] |

| Appearance | White to off-white crystalline solid | Commercially available |

| Key Features | - C6 alkyl chain - Carbamate linkage - Cbz-protected primary amine - Hydrochloride salt for improved handling | N/A |

The Significance of the Six-Carbon Alkyl Chain

The hexyl chain provides a balance of flexibility and defined length, which is crucial for optimizing the distance and orientation between the target protein and the E3 ligase within the ternary complex. The length of the linker has a profound impact on the potency of a PROTAC, with overly short linkers potentially leading to steric hindrance and longer linkers introducing excessive flexibility that can be entropically unfavorable.[4] The six-carbon chain offers a versatile starting point for linker length optimization in structure-activity relationship (SAR) studies.[4][5]

The Role of the Carbamate Moiety

The carbamate group in this linker serves a dual purpose. Structurally, it provides a stable linkage between the benzyl protecting group and the hexylamine spacer. From a drug design perspective, the inclusion of a carbamate can influence the physicochemical properties of the final PROTAC, such as solubility and cell permeability.

The Carboxybenzyl (Cbz) Protecting Group: A Gateway to Sequential Synthesis

The primary amine is protected by a carboxybenzyl (Cbz or Z) group. This is a well-established and robust protecting group in organic synthesis, particularly in peptide chemistry. Its key advantage lies in its stability to a wide range of reaction conditions, allowing for the selective modification of the other end of the linker. Crucially, the Cbz group can be cleanly removed under specific and mild conditions, typically through catalytic hydrogenolysis, which is orthogonal to many other protecting groups and synthetic transformations used in PROTAC assembly.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The fundamental role of any PROTAC, and by extension its linker, is to facilitate the formation of a productive ternary complex. The following diagram illustrates this intricate process.

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Strategy: Incorporating this compound into a PROTAC

The synthesis of a PROTAC utilizing this compound typically follows a convergent approach, where the linker is sequentially coupled to the E3 ligase ligand and the target protein ligand. The Cbz-protected amine allows for a directional and controlled synthesis.

Figure 2: A generalized synthetic workflow for PROTAC assembly.

Representative Experimental Protocol

The following is a representative, generalized protocol for the synthesis of a PROTAC using this compound. This protocol is based on standard synthetic methodologies and should be adapted and optimized for specific ligands.

Step 1: Coupling of the Linker to the E3 Ligase Ligand

-

Materials:

-

This compound

-

E3 ligase ligand with a carboxylic acid functionality (e.g., a pomalidomide derivative)

-

Amide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

-

Procedure: a. To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add the amide coupling reagent (1.1 eq) and the organic base (2.0-3.0 eq). b. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. c. In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF and add an organic base (1.2 eq) to neutralize the hydrochloride salt. d. Add the linker solution to the activated E3 ligase ligand mixture. e. Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS. f. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield the Cbz-protected linker-E3 ligase conjugate.

Step 2: Cbz Deprotection

-

Materials:

-

Cbz-protected linker-E3 ligase conjugate

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Solvent (e.g., methanol, ethanol, ethyl acetate)

-

Hydrogen source (e.g., hydrogen balloon, hydrogenation apparatus)

-

-

Procedure: a. Dissolve the Cbz-protected conjugate in a suitable solvent in a flask equipped with a stir bar. b. Carefully add a catalytic amount of 10% Pd/C to the solution. c. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere. d. Stir the reaction vigorously at room temperature for 2-8 hours, monitoring by LC-MS. e. Upon completion, carefully purge the flask with nitrogen or argon. f. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. g. Concentrate the filtrate under reduced pressure to obtain the deprotected amine-linker-E3 ligase conjugate, which is often used in the next step without further purification.

Step 3: Coupling to the Target Protein Ligand

-

Materials:

-

Amine-linker-E3 ligase conjugate

-

Target protein ligand with a carboxylic acid functionality

-

Amide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

-

Procedure: a. Follow a similar procedure to Step 1a-b to pre-activate the carboxylic acid of the target protein ligand. b. Dissolve the amine-linker-E3 ligase conjugate in a minimal amount of anhydrous DMF and add it to the activated target protein ligand mixture. c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Work-up and purify the final PROTAC using standard techniques such as preparative HPLC.

Structure-Activity Relationship (SAR) Considerations

The choice of this compound as a linker building block should be considered within the broader context of SAR studies for PROTAC optimization. Key parameters to investigate include:

-

Linker Length: While the C6 chain is a good starting point, synthesizing analogs with shorter (e.g., C4) or longer (e.g., C8) alkyl chains can reveal the optimal distance for ternary complex formation.

-

Linker Composition: The hydrophobicity of the alkyl chain can be modulated by introducing heteroatoms, such as in polyethylene glycol (PEG) linkers. Comparing the efficacy of a PROTAC with a C6 alkyl linker to one with a PEG linker of similar length can provide insights into the role of linker polarity.

-

Linker Rigidity: The flexible nature of the hexyl chain can be constrained by incorporating cyclic structures (e.g., piperazine, cyclohexane) to reduce the entropic penalty upon binding.

The following table summarizes the general impact of these linker properties on PROTAC performance:

| Linker Property | Impact on PROTAC Performance | Rationale |

| Length | Directly affects the distance between the target protein and E3 ligase, influencing the geometry and stability of the ternary complex. | Optimal length is crucial for productive ubiquitination. |

| Flexibility | Allows for conformational sampling to achieve a productive ternary complex. | Excessive flexibility can be entropically unfavorable. |

| Rigidity | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency. | May limit the ability to form a productive ternary complex with some protein pairs. |

| Hydrophilicity | Can improve aqueous solubility and reduce non-specific binding. | May impact cell permeability. |

| Lipophilicity | Can enhance cell permeability. | May lead to poor solubility and off-target effects. |

Conclusion: A Versatile Building Block for Rational PROTAC Design

This compound represents a strategically designed and versatile building block for the synthesis of PROTACs. Its combination of a defined-length, flexible alkyl spacer and a readily deprotectable amine provides a robust platform for the systematic exploration of linker space in the quest for potent and selective protein degraders. As our understanding of the intricate interplay between linker properties and PROTAC efficacy continues to grow, the rational application of such well-defined chemical tools will be paramount in advancing the field of targeted protein degradation.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

A-Senior-Application-Scientist-s-Guide-to-Carbamate-Protecting-Groups-in-Organic-Synthesis

The Imperative for Amine Protection in Synthesis

In the intricate landscape of multi-step organic synthesis, the amine functional group presents a unique challenge. Its inherent nucleophilicity and basicity make it highly reactive, often interfering with desired transformations at other sites within a molecule.[1][2] To orchestrate complex synthetic sequences, it is essential to temporarily "mask" or "protect" the amine to render it non-reactive under specific conditions.[1][3]

The ideal protecting group is introduced efficiently, remains robust through various reaction steps, and is removed selectively under mild conditions without affecting the rest of the molecule.[4] Carbamates, which convert a reactive amine into a significantly less nucleophilic amide-like functional group, have emerged as the preeminent choice for amine protection.[2][3][5] Their versatility, predictable reactivity, and the development of orthogonally cleavable variants have made them indispensable tools, particularly in the automated synthesis of peptides and other complex biomolecules.[6][7]

The Pillars of Carbamate Protection: Boc, Cbz, and Fmoc

While numerous carbamate protecting groups exist, three have become the industry standard due to their distinct and complementary properties: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[3] The strategic power of these groups lies in their orthogonality : each is removed by a different class of reagent, allowing for the selective deprotection of one amine in the presence of others.[6][8][9][10]

| Protecting Group | Abbreviation | Cleavage Condition | Key Characteristic |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Acid-labile |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis | Reductively-labile |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Base-labile |

This orthogonality is the foundational principle of modern Solid-Phase Peptide Synthesis (SPPS), where different carbamates are used to protect the temporary N-terminal amine and the permanent side-chain amines of the amino acid building blocks.[4][9][11][12]

The Boc Group: Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups, valued for its stability in basic, nucleophilic, and reductive environments.[8][13] Its removal is predicated on the formation of a stable tert-butyl cation, which is readily achieved under strongly acidic conditions.[14]

Boc Protection: Mechanism and Protocol

The Boc group is most commonly introduced using di-tert-butyl dicarbonate (Boc₂O).[15] The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyls of the anhydride. The resulting tetrahedral intermediate collapses, releasing tert-butanol, carbon dioxide, and the desired N-Boc protected amine.[15][16] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[15][16]

Diagram: Boc Protection Mechanism

// Reactants R_NH2 [label="R-NH₂"]; Boc2O [label="Boc₂O", shape=plaintext];

// Intermediate Intermediate [label=<

R-N⁺H₂ | C(=O)-O-tBu | O⁻

, shape=none];

// Products Boc_Amine [label="R-NH-Boc"]; Byproducts [label="+ tBuOH + CO₂"];

// Arrows and Labels R_NH2 -> Intermediate [label=" Nucleophilic\n Attack"]; Boc2O -> Intermediate [style=invis]; Intermediate -> Boc_Amine [label=" Collapse"]; Boc_Amine -> Byproducts [style=invis];

// Positioning {rank=same; R_NH2; Boc2O;} {rank=same; Boc_Amine; Byproducts;} }

Caption: Nucleophilic attack of the amine on Boc₂O.

Field-Proven Protocol: General Boc Protection of an Amine [15][17]

-

Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water/acetone mixture).

-

Base Addition (Optional but Recommended): Add a base such as triethylamine (1.1 equiv) or sodium bicarbonate (2.0 equiv) to the solution. For amino acids, NaOH is often used.[8]

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.2 equiv) to the stirring solution. If the reaction is exothermic, an ice bath can be used.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-12 hours).

-

Work-up and Isolation: Upon completion, perform an aqueous work-up. Typically, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Boc Deprotection: Mechanism and Protocol

Boc deprotection is an acid-catalyzed process.[18] The reaction is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[14][18][19]

Diagram: Boc Deprotection Mechanism

// Reactants Boc_Amine [label="R-NH-Boc"]; H_plus [label="H⁺", shape=plaintext];

// Intermediates Protonated [label=<

R-NH-C(=O⁺H)-O-tBu

]; Carbamic_Acid [label="[R-NH-COOH]"]; tBu_cation [label="tBu⁺", shape=plaintext];

// Products Amine [label="R-NH₃⁺"]; CO2 [label="CO₂", shape=plaintext];

// Arrows Boc_Amine -> Protonated [label=" Protonation"]; H_plus -> Protonated [style=invis]; Protonated -> Carbamic_Acid [label=" Fragmentation"]; Protonated -> tBu_cation [style=invis, constraint=false]; Carbamic_Acid -> Amine [label=" Decarboxylation"]; Carbamic_Acid -> CO2 [style=invis, constraint=false];

// Positioning {rank=same; Boc_Amine; H_plus;} {rank=same; Amine; CO2;} }

Caption: Acid-catalyzed removal of the Boc group.

Causality: The choice of acid is critical. Trifluoroacetic acid (TFA) is highly effective due to its strength and volatility, which simplifies product isolation.[17][19] A common cocktail is a 1:1 mixture of TFA and DCM.[8] For substrates sensitive to strong acid, milder conditions like 4M HCl in dioxane can be employed.[18]

Trustworthiness: A potential side reaction is the alkylation of nucleophilic residues (like tryptophan or methionine) by the liberated tert-butyl cation.[20][21] To prevent this, a scavenger such as anisole, thioanisole, or triisopropylsilane (TIS) is included in the deprotection cocktail to trap the cation.[20]

Field-Proven Protocol: Boc Deprotection with TFA [8][18]

-

Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in Dichloromethane (DCM).

-

Reagent Addition: Add an equal volume of Trifluoroacetic acid (TFA) to the solution (creating a 50% TFA/DCM mixture). If scavengers are needed, add them to the DCM solution before the TFA.

-

Reaction Monitoring: Stir the reaction at room temperature. Deprotection is typically rapid, often completing within 30-60 minutes. Monitor by TLC or LC-MS.

-

Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure (in a well-ventilated fume hood). The resulting crude product is often an oil.

-

Purification: The product is typically obtained as its trifluoroacetate salt and can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an extractive work-up.[18] Azeotroping with toluene can help remove residual TFA.[8]

The Cbz Group: Reductively-Labile Protection

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, was a foundational development in peptide chemistry.[22][23] The Cbz group is stable to the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively, making it an excellent orthogonal partner.[22] Its removal is most elegantly achieved by catalytic hydrogenolysis.

Cbz Protection: Mechanism and Protocol

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often Schotten-Baumann conditions (aqueous base).[22][24] The amine attacks the highly reactive acid chloride, and the liberated HCl is neutralized by the base.[22]

Field-Proven Protocol: General Cbz Protection [23][25]

-

Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent system, such as 10% aqueous sodium carbonate or THF/water. Cool the mixture in an ice bath.

-

Reagent Addition: While stirring vigorously, slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv). Maintain the temperature near 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with a solvent like diethyl ether to remove excess Cbz-Cl. Acidify the aqueous layer with cold 1M HCl to precipitate the product.

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Cbz Deprotection: Mechanism and Protocol

The classic method for Cbz deprotection is palladium-catalyzed hydrogenolysis.[26] The reaction involves the reductive cleavage of the benzyl C-O bond. The initial products are the free amine, toluene, and carbon dioxide.[22]

Diagram: Cbz Deprotection by Hydrogenolysis

// Reactants Cbz_Amine [label="R-NH-Cbz"]; Reagents [label=<

H₂ Pd/C

];

// Products Amine [label="R-NH₂"]; Byproducts [label="+ Toluene + CO₂"];

// Arrow Cbz_Amine -> Amine [label=" Hydrogenolysis"]; Reagents -> Amine [style=invis]; Amine -> Byproducts [style=invis];

// Positioning {rank=same; Cbz_Amine; Reagents;} {rank=same; Amine; Byproducts;} }

Caption: Reductive cleavage of the Cbz group.

Causality and Trustworthiness: This method is exceptionally clean as the byproducts are volatile and the catalyst is heterogeneous and easily filtered off.[26] However, it is incompatible with other reducible functional groups, such as alkenes, alkynes, or some sulfur-containing groups (which can poison the catalyst).[26] For such cases, transfer hydrogenolysis using a hydrogen donor like ammonium formate or cyclohexene is a safer and often effective alternative.[26] Strong acids like HBr in acetic acid can also cleave the Cbz group, but this method is less common and harsher.[22][26]

Field-Proven Protocol: Cbz Deprotection by Catalytic Hydrogenolysis [22][23][26]

-

Setup: Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a dedicated hydrogenation apparatus.

-

Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction is often complete within a few hours.

-

Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.

The Fmoc Group: Base-Labile Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal SPPS.[11][12] Its defining feature is its stability to acid and catalytic hydrogenation, but its rapid cleavage under mild basic conditions.[11][27]

Fmoc Protection: Mechanism and Protocol

The Fmoc group is introduced using reagents like Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which is less prone to causing side reactions.[11][27] The reaction mechanism is a standard nucleophilic acyl substitution.

Field-Proven Protocol: General Fmoc Protection [11]

-

Dissolution: Dissolve the amino acid (1.0 equiv) in a basic aqueous solution (e.g., 10% sodium carbonate) or a mixture of dioxane and water.

-

Reagent Addition: Slowly add a solution of Fmoc-OSu (1.05 equiv) in dioxane or acetone to the vigorously stirring amino acid solution, typically at 0-5°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Work-up and Isolation: Follow a standard acid-base workup similar to the Cbz protection protocol to isolate the Fmoc-protected amino acid.

Fmoc Deprotection: Mechanism and Protocol

Fmoc removal proceeds via a base-catalyzed β-elimination mechanism.[28] A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton at the C9 position of the fluorene ring.[11][28] The resulting stabilized carbanion undergoes elimination, releasing the free amine, CO₂, and dibenzofulvene (DBF).[28]

Diagram: Fmoc Deprotection Mechanism

// Reactants Fmoc_Amine [label="R-NH-Fmoc"]; Base [label="Piperidine", shape=plaintext];

// Intermediates Carbanion [label=<

[Fluorenyl⁻]-CH₂-O-C(=O)-NH-R

]; DBF [label="Dibenzofulvene"];

// Products Amine [label="R-NH₂"]; Adduct [label="DBF-Piperidine Adduct"];

// Arrows Fmoc_Amine -> Carbanion [label=" Proton\n Abstraction"]; Base -> Carbanion [style=invis]; Carbanion -> Amine [label=" β-Elimination"]; Carbanion -> DBF [style=invis, constraint=false]; DBF -> Adduct [label=" Trapping"]; Base -> Adduct [style=invis, constraint=false];

// Positioning {rank=same; Fmoc_Amine; Base;} }

Caption: Base-catalyzed β-elimination of the Fmoc group.

Causality and Trustworthiness: The liberated DBF is a reactive electrophile that can re-add to the newly deprotected amine, terminating the peptide chain.[28] Piperidine is the base of choice because it is a strong enough base to initiate the elimination and also acts as an efficient nucleophilic scavenger, trapping the DBF to form a stable, unreactive adduct.[28][29][30] This self-validating system is critical for the high fidelity of SPPS.

Field-Proven Protocol: Fmoc Deprotection in SPPS [28][31]

-

Resin Swelling: Swell the peptide-resin in a suitable solvent, typically N,N-dimethylformamide (DMF).

-

Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF (v/v) to the resin.

-

Reaction: Agitate the resin slurry for 5-20 minutes at room temperature. A common procedure involves a short initial treatment (1-3 minutes), draining, and then a longer second treatment (5-15 minutes) to ensure complete removal.[31]

-

Washing: Drain the deprotection solution and thoroughly wash the resin with DMF to remove the piperidine and the DBF-piperidine adduct. The resin is now ready for the next amino acid coupling cycle.

Strategic Application: Orthogonality in Solid-Phase Peptide Synthesis (SPPS)

The power of Boc, Cbz, and Fmoc protecting groups is most evident in complex syntheses requiring multiple, selective deprotections. The Fmoc/tBu strategy is the dominant approach in modern SPPS.[4][7][12]

In this strategy:

-

The Nα-amino group of each incoming amino acid is temporarily protected with the base-labile Fmoc group .[9][32]

-

Reactive amino acid side chains are permanently protected with acid-labile groups , such as tert-butyl (tBu) ethers, esters, or Boc (for lysine).[9]

-

After each coupling step, only the Nα-Fmoc group is removed with piperidine, leaving all side-chain protections intact.[7][32]

-

At the very end of the synthesis, the completed peptide is cleaved from the resin using a strong acid cocktail (e.g., TFA with scavengers), which simultaneously removes all the acid-labile side-chain protecting groups.[12][32]

Diagram: A Single Cycle in Fmoc-Based SPPS

// Nodes Start [label="Resin-Bound Peptide\n(N-Terminal Fmoc Protected)"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash (DMF)"]; Coupling [label="Couple Next Fmoc-AA\n(Activation Reagents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash (DMF)"]; End [label="Resin-Bound Peptide\n(Chain Elongated by one AA,\nN-Terminal Fmoc Protected)"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> End; End -> Deprotection [label=" Repeat for\n next cycle"]; }

Caption: The iterative deprotection-coupling cycle in Fmoc SPPS.

Conclusion

Carbamate protecting groups are a foundational technology in modern organic synthesis, enabling the construction of complex molecules with precision and efficiency. The Boc, Cbz, and Fmoc groups, each with a distinct and reliable cleavage mechanism, provide a powerful toolkit for orthogonal protection strategies. Understanding the causality behind their protection and deprotection protocols—from the choice of reagents and solvents to the inclusion of scavengers—is paramount for troubleshooting syntheses and achieving high yields and purity. As the demand for sophisticated synthetic peptides and pharmaceuticals grows, a deep, mechanistic understanding of these indispensable tools remains a critical asset for every research scientist and drug development professional.

References

- 1. Protective Groups [organic-chemistry.org]

- 2. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. biosynth.com [biosynth.com]

- 5. Carbamate - Wikipedia [en.wikipedia.org]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. peptide.com [peptide.com]

- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 15. benchchem.com [benchchem.com]

- 16. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 17. Amine Protection / Deprotection [fishersci.co.uk]

- 18. benchchem.com [benchchem.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 22. total-synthesis.com [total-synthesis.com]

- 23. benchchem.com [benchchem.com]

- 24. youtube.com [youtube.com]

- 25. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 26. benchchem.com [benchchem.com]

- 27. total-synthesis.com [total-synthesis.com]

- 28. benchchem.com [benchchem.com]

- 29. youtube.com [youtube.com]

- 30. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 31. peptide.com [peptide.com]

- 32. youtube.com [youtube.com]

Solubility Characteristics of Benzyl (6-aminohexyl)carbamate hydrochloride in Different Solvents

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Benzyl (6-aminohexyl)carbamate hydrochloride is a key bifunctional linker molecule, frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The solubility of this linker is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We will explore its physicochemical properties, predict its behavior in a range of common laboratory solvents, and provide a detailed, field-proven protocol for experimentally determining its equilibrium solubility. This document is intended for researchers, chemists, and formulation scientists in the field of drug discovery and development.

Introduction: The Critical Role of Solubility in PROTAC Development

The efficacy of PROTACs, which function by bringing a target protein into proximity with an E3 ubiquitin ligase to induce degradation, is highly dependent on the physicochemical properties of their constituent parts.[1] The linker, such as this compound, is not merely a spacer but plays a crucial role in the overall solubility, cell permeability, and conformational dynamics of the final PROTAC molecule. A thorough understanding of the linker's solubility is therefore paramount for:

-

Reaction Condition Optimization: Ensuring the linker is fully dissolved in the reaction solvent is essential for achieving complete and efficient conjugation with the target-binding and E3 ligase-binding moieties.

-

Purification Strategy: Knowledge of solubility and insolubility in various solvents is fundamental to developing effective crystallization or precipitation methods for purification.

-

Formulation Development: The solubility profile informs the choice of appropriate vehicles for preclinical and clinical studies.

This guide will provide the foundational knowledge and practical methodology to characterize the solubility of this compound, enabling more efficient and successful drug development workflows.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first examine its structure and inherent properties.

Chemical Structure:

Key Physicochemical Characteristics:

| Property | Value/Information | Source |

| CAS Number | 78618-06-1 | [2][3] |

| Molecular Formula | C₁₄H₂₃ClN₂O₂ | [1][2] |

| Molecular Weight | 286.80 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [4] |

| Melting Point | 175-180 °C | [2][4] |

| Ionization | It is the hydrochloride salt of a primary amine. The primary amine is basic and exists in its protonated, cationic form (R-NH₃⁺) in the solid salt and in neutral or acidic aqueous solutions. | [5][6] |

Predicted Solubility:

Based on its structure as an amine hydrochloride salt with significant organic character, we can predict its general solubility behavior:

-

High Solubility in Polar Protic Solvents: We anticipate high solubility in solvents like water , methanol , and ethanol . The ionic nature of the hydrochloride salt will facilitate strong ion-dipole interactions with these solvents.[7] The primary ammonium and carbamate groups can also act as hydrogen bond donors and acceptors.[6]

-

Moderate to Low Solubility in Polar Aprotic Solvents: Solvents such as acetonitrile , dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) are likely to be effective, but perhaps less so than polar protic solvents. While they have large dipole moments, they cannot donate hydrogen bonds to stabilize the chloride anion as effectively.

-

Low to Negligible Solubility in Nonpolar Solvents: We predict very low solubility in solvents like toluene , hexanes , and diethyl ether . The large, nonpolar benzyl and hexyl groups will have some affinity for these solvents, but the energy required to break the strong ionic lattice of the salt will not be compensated by the weak van der Waals interactions.[7]

This predicted profile provides a starting point for experimental verification.

Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by several environmental factors.

The Effect of pH

As a salt of a weak base (the primary amine), the aqueous solubility of this compound is highly dependent on pH.[8]

-

Acidic to Neutral pH (pH < ~9): In acidic and neutral solutions, the primary amine will be predominantly in its protonated (R-NH₃⁺), cationic form. This ionic form is highly polar and will be readily solvated by water, leading to higher solubility.[9]

-

Basic pH (pH > ~10): As the pH increases, the primary ammonium group will be deprotonated to the free amine (R-NH₂). This neutral form is significantly less polar than the salt form. The loss of the ionic charge will dramatically decrease its aqueous solubility, potentially leading to precipitation.[5][10]

This relationship can be visualized as follows:

Caption: pH-dependent equilibrium and its effect on solubility.

The Effect of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[7][11] This is because the dissolution process for many salts is endothermic (requires energy to break the crystal lattice). According to Le Chatelier's principle, increasing the temperature (adding heat) will shift the equilibrium towards more dissolution.[12] However, this is not a universal rule, and for some salts, the dissolution can be an exothermic process, leading to decreased solubility with increasing temperature.[11][12] For organic salts like this compound, an increase in temperature is generally expected to increase solubility in most common solvents.[13] Experimental verification is essential.

Experimental Protocol: Equilibrium Solubility Determination

This section provides a robust, step-by-step protocol for determining the equilibrium solubility of this compound. The method described is the shake-flask method , a gold standard for equilibrium solubility measurement.

Workflow Overview

Caption: Workflow for equilibrium solubility determination.

Materials and Equipment

-

This compound

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

HPLC-grade solvents (e.g., Water, Methanol, Acetonitrile, DMSO, Toluene, etc.)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge with temperature control

-

0.22 µm syringe filters (ensure compatibility with solvents)

-

HPLC system with a UV detector (e.g., PerkinElmer Series 200 HPLC System)[14]

-

C18 HPLC column (e.g., PerkinElmer Brownlee C8 column, 250 x 4.6 mm, 5 µm)[14]

Step-by-Step Methodology

Part A: Calibration Curve Generation

-

Prepare a Stock Solution: Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This is your ~1 mg/mL stock solution.

-

Prepare Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards of known concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).

-

HPLC Analysis: Inject each standard onto the HPLC system. A suitable method for carbamates can be adapted from established procedures.[14][15]

-

Mobile Phase: A gradient of water and acetonitrile is common.

-

Detector: UV detector set to a wavelength where the benzyl group absorbs (e.g., ~254 nm).

-

-

Plot Curve: Record the peak area for each standard. Plot a graph of peak area versus concentration and perform a linear regression. The R² value should be >0.995 for a valid curve.

Part B: Solubility Measurement

-

Sample Preparation: Add an excess amount of this compound (e.g., ~20 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to the vial.

-

Equilibration: Seal the vial tightly. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and shake for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour at the same constant temperature to allow the solid to settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet. For an extra layer of certainty, the supernatant can be filtered through a 0.22 µm syringe filter.

-

Dilution: Accurately dilute the supernatant with the HPLC mobile phase to a concentration that falls within the range of your calibration curve. The dilution factor will depend on the expected solubility.

-

Quantification: Inject the diluted sample into the HPLC and record the peak area.

-

Calculation: Use the peak area and the equation from your calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility value (e.g., in mg/mL or µg/mL).

Data Presentation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Observations |

| Polar Protic | Water (pH 7) | [Experimental Value] | Clear solution |

| Methanol | [Experimental Value] | Clear solution | |

| Ethanol | [Experimental Value] | Clear solution | |

| Polar Aprotic | DMSO | [Experimental Value] | Clear solution |

| Acetonitrile | [Experimental Value] | Slight haze | |

| Nonpolar | Toluene | [Experimental Value] | Majority of solid undissolved |

| Hexanes | [Experimental Value] | Solid remains undissolved |

Conclusion

This guide has outlined the theoretical principles and practical methodologies essential for characterizing the solubility of this compound. The structure of the molecule as an amine hydrochloride salt dictates a predictable solubility profile, with high solubility in polar protic solvents and low solubility in nonpolar solvents. Key environmental factors, particularly pH and temperature, have a profound impact on its solubility and must be controlled during experimental determination and considered during its application in synthesis and formulation. The provided shake-flask protocol, coupled with HPLC-UV analysis, offers a reliable and accurate method for obtaining the quantitative data necessary for informed decision-making in the drug development process. By rigorously applying these principles and methods, researchers can effectively harness the properties of this critical PROTAC linker.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. BENZYL N-(6-AMINOHEXYL)CARBAMATE HYDROCHLORIDE | 78618-06-1 [chemicalbook.com]

- 4. BENZYL N-(6-AMINOHEXYL)CARBAMATE HYDROCHLORIDE CAS#: 78618-06-1 [m.chemicalbook.com]

- 5. quora.com [quora.com]

- 6. Amine - Wikipedia [en.wikipedia.org]

- 7. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 8. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 9. fiveable.me [fiveable.me]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. s4science.at [s4science.at]

- 15. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography [pubs.usgs.gov]

Methodological & Application

Application Notes and Protocols for Bioconjugation with Benzyl (6-aminohexyl)carbamate hydrochloride

Abstract

This comprehensive guide details the strategic use of Benzyl (6-aminohexyl)carbamate hydrochloride, a bifunctional linker, in modern bioconjugation. This linker features a terminal primary amine and a benzyloxycarbonyl (Cbz)-protected primary amine, offering a versatile platform for the sequential conjugation of biomolecules. We provide an in-depth exploration of the underlying chemical principles, detailed step-by-step protocols for a two-stage conjugation workflow, and expert insights into process optimization, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this linker for applications such as the construction of Antibody-Drug Conjugates (ADCs), PROTACs, and other complex biomolecular assemblies.

Introduction: The Strategic Advantage of a Protected Bifunctional Linker

In the intricate field of bioconjugation, the ability to selectively and sequentially link different molecular entities is paramount. This compound emerges as a key enabling tool in this context. It is a heterobifunctional linker characterized by a six-carbon aliphatic chain that separates two primary amino groups. Crucially, one amine is presented as a reactive nucleophile (as the hydrochloride salt), while the other is temporarily "masked" by a benzyloxycarbonyl (Cbz or Z) protecting group.[1][2]

The Cbz group is a classic and robust amine protecting group, stable to a wide array of reaction conditions, yet readily removable under specific, mild conditions—most notably, catalytic hydrogenolysis.[1][3][4] This "protect-react-deprotect" strategy allows for a controlled, stepwise assembly of bioconjugates, preventing undesirable polymerization or intramolecular reactions that can occur with symmetrical, unprotected linkers.

This application note will guide the user through a standard two-stage bioconjugation protocol:

-

Stage 1: Amide Bond Formation. The free primary amine of the linker is coupled to a carboxyl group on a target biomolecule (e.g., protein, antibody) using standard carbodiimide chemistry.

-

Stage 2: Cbz Deprotection. The Cbz group is selectively removed to unveil a new primary amine, which is then available for subsequent conjugation to a second molecule (e.g., a payload, dye, or another protein).

Core Principles and Mechanistic Insights

Stage 1: Amine Coupling via EDC/NHS Chemistry

The initial conjugation step leverages the free primary amine of this compound. This amine serves as a potent nucleophile that can attack an activated carboxyl group on a target biomolecule. The most common and efficient method for activating carboxyl groups (-COOH) on proteins (e.g., on aspartic acid, glutamic acid, or the C-terminus) is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[5][6]

The Mechanism:

-

Carboxyl Activation: EDC reacts with a carboxyl group on the protein to form a highly reactive but unstable O-acylisourea intermediate.

-

NHS Ester Formation: This intermediate is susceptible to hydrolysis. To improve reaction efficiency and stability, NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester and releasing an EDC byproduct.[7]

-

Amide Bond Formation: The free primary amine of the Benzyl (6-aminohexyl)carbamate linker then attacks the NHS ester, displacing the NHS leaving group and forming a stable amide bond. This reaction is most efficient at a slightly basic pH (7.2-8.5) to ensure the primary amine is deprotonated and thus maximally nucleophilic.[5]

Stage 2: Cbz Group Deprotection via Catalytic Hydrogenolysis

The benzyloxycarbonyl (Cbz) group is prized for its stability under both acidic and basic conditions, making it orthogonal to many other protecting groups like Boc (tert-butyloxycarbonyl), which is acid-labile, and Fmoc (fluorenylmethyloxycarbonyl), which is base-labile.[1]

The Mechanism: The most common method for Cbz deprotection is catalytic hydrogenolysis.[4][8] The bioconjugate is exposed to hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the reductive cleavage of the carbon-oxygen bond of the carbamate. The Cbz group is cleaved to yield toluene and a transient carbamic acid, which spontaneously decarboxylates to release the free primary amine and carbon dioxide.[4] This process is highly efficient and clean, with gaseous CO₂ and easily separable toluene as the only byproducts.

Experimental Protocols

Materials and Reagents

-

Biomolecule (Protein 1): e.g., Antibody, enzyme, or other protein with accessible carboxyl groups.

-

This compound: (e.g., MedChemExpress, HY-W097113).[9]

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

-

NHS (N-hydroxysuccinimide).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Deprotection Solvent: Anhydrous, degassed ethanol or methanol.

-

Catalyst: 10% Palladium on Carbon (Pd/C).

-

Hydrogen Source: Hydrogen gas cylinder or a hydrogen generator.

-

Purification System: Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.[10]

-

Analytical Instruments: UV-Vis Spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (ESI-MS or MALDI-MS).[11][12][13]

Stage 1 Protocol: Conjugation of the Linker to Protein 1

This protocol describes the conjugation of this compound to a protein with a starting concentration of 5 mg/mL. Molar excess values should be optimized for specific applications.

-

Buffer Exchange: Ensure the protein solution is free of amine-containing buffers (like Tris or glycine). Exchange the protein into Coupling Buffer (PBS, pH 7.4) using dialysis or a desalting column. Adjust the protein concentration to 5 mg/mL.

-

Prepare Reagent Stocks:

-

EDC Solution: Immediately before use, prepare a 100 mM solution of EDC in chilled Activation Buffer.

-

NHS Solution: Immediately before use, prepare a 100 mM solution of NHS in chilled Activation Buffer.

-

Linker Solution: Prepare a 50 mM solution of this compound in Coupling Buffer.

-

-

Activation of Protein 1:

-

To the stirred protein solution, add the EDC and NHS solutions to achieve a final 20-fold molar excess of each reagent over the protein.

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

-

Conjugation Reaction:

-

Add the Linker Solution to the activated protein mixture to achieve a final 50-fold molar excess of the linker over the protein.

-

Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.

-

-

Quenching:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

-

-

Purification:

-

Remove unreacted linker and byproducts by purifying the reaction mixture using Size Exclusion Chromatography (SEC).[7] Elute with PBS, pH 7.4.

-

Collect fractions corresponding to the protein conjugate and pool them.

-

-

Characterization (Interim):

-

Confirm successful conjugation using SDS-PAGE (a slight increase in molecular weight may be observed) and Mass Spectrometry (to determine the number of linkers attached).[5]

-

Stage 2 Protocol: Cbz Deprotection of the Conjugate

Safety Note: Hydrogen gas is flammable. This procedure must be performed in a well-ventilated fume hood away from ignition sources. The Pd/C catalyst can be pyrophoric when dry; handle with care.

-

Solvent Exchange: Transfer the purified Protein 1-Linker-Cbz conjugate into the Deprotection Solvent (e.g., anhydrous ethanol). This can be achieved using a centrifugal concentrator with a suitable molecular weight cutoff membrane. Re-concentrate the protein to approximately 2-5 mg/mL.

-

Catalyst Preparation: Weigh out 10% Pd/C catalyst. Use a weight of catalyst that is approximately 10-20% of the weight of the conjugate. Wet the catalyst with a small amount of the deprotection solvent before adding it to the reaction.

-

Hydrogenolysis Reaction:

-

Carefully add the wetted Pd/C catalyst to the stirred conjugate solution in a suitable reaction vessel (e.g., a round-bottom flask with a stir bar).

-

Seal the vessel and purge the headspace with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas into the vessel. This can be done by bubbling H₂ through the solution or by maintaining a positive pressure of H₂ (e.g., from a balloon) in the headspace.

-

Stir the reaction vigorously at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS if feasible.

-

-

Catalyst Removal:

-

Once the reaction is complete, carefully purge the vessel with an inert gas to remove all hydrogen.

-

Filter the reaction mixture through a 0.22 µm syringe filter (e.g., PVDF) to completely remove the Pd/C catalyst.

-

-

Final Purification and Buffer Exchange:

-

The deprotected conjugate is now in an organic solvent. Exchange it back into a desired aqueous buffer (e.g., PBS, pH 7.4) using SEC or dialysis.

-

The resulting Protein 1-Linker-NH₂ conjugate is now ready for subsequent conjugation reactions at the newly exposed amine.

-

Visualization of the Workflow

Caption: Workflow for two-stage bioconjugation using Benzyl (6-aminohexyl)carbamate.

Data Summary and Characterization

Effective characterization at each stage is critical for success. The following table outlines the key analytical techniques and expected outcomes.

| Stage | Analytical Technique | Purpose | Expected Outcome |

| Post-Stage 1 | SDS-PAGE | Assess conjugation & purity | Shift to higher MW for the conjugate compared to native protein. |

| Mass Spectrometry (MS) | Determine Degree of Labeling (DOL) | Mass increase corresponding to the mass of the attached linker(s).[11][14] | |

| UV-Vis Spectroscopy | Quantify protein concentration | Determine conjugate concentration using the protein's extinction coefficient. | |

| Post-Stage 2 | Mass Spectrometry (MS) | Confirm Cbz deprotection | Mass decrease corresponding to the mass of the Cbz group (-134.13 Da). |